molecular formula C28H29N3O3S B2697500 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline CAS No. 895642-44-1

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline

Cat. No. B2697500
CAS RN: 895642-44-1
M. Wt: 487.62
InChI Key: ONLQFEGAMFOMAI-UHFFFAOYSA-N
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Description

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as DMPSQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPSQ is a quinoline-based compound that has been synthesized using various methods.

Mechanism of Action

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cellular processes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by preventing the transfer of phosphate groups from ATP to the target protein, thereby blocking the phosphorylation process.
Biochemical and Physiological Effects:
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have various biochemical and physiological effects. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which plays a crucial role in neuronal survival and death.

Advantages and Limitations for Lab Experiments

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several advantages for lab experiments. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a potent inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various biological processes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.

Future Directions

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several potential future directions for scientific research. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline for therapeutic purposes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have potential as a tool for studying the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.

Synthesis Methods

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is the Buchwald-Hartwig coupling reaction. This method involves the reaction of 3,4-dimethylphenylsulfonyl chloride with 4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline in the presence of a palladium catalyst and a base.

Scientific Research Applications

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been widely used in scientific research due to its unique properties. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, DNA repair, and apoptosis. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been used as a tool to study the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-20-8-13-24(18-21(20)2)35(32,33)27-19-29-26-7-5-4-6-25(26)28(27)31-16-14-30(15-17-31)22-9-11-23(34-3)12-10-22/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLQFEGAMFOMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline

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